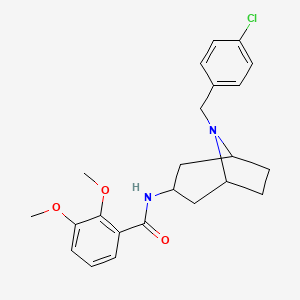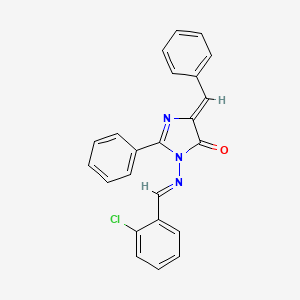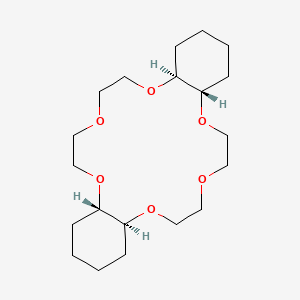
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine typically involves the condensation of L-phenylalanine methyl ester with N-(phenylacetyl)-L-alpha-aspartyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzymatic and chemical methods. A novel route for its production includes the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase . This method is advantageous due to its efficiency and higher yield compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
Mecanismo De Acción
The mechanism of action of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its transport across biological membranes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the phenylacetyl and aspartyl groups.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: Another derivative with different functional groups.
Uniqueness
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is unique due to its specific combination of phenylacetyl and aspartyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
101623-22-7 |
|---|---|
Fórmula molecular |
C22H24N2O6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-30-22(29)18(12-15-8-4-2-5-9-15)24-21(28)17(14-20(26)27)23-19(25)13-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t17-,18-/m0/s1 |
Clave InChI |
OZNONYNDBLHCLF-ROUUACIJSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)








![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)

